3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide
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Overview
Description
3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine moiety fused with a quinoline ring and a benzenesulfonamide group. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of 5-aminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
Quinoline Ring Formation: The pyrazolo[3,4-b]pyridine intermediate is then subjected to a Friedländer synthesis, where it reacts with an appropriate aldehyde and ketone to form the quinoline ring.
Sulfonamide Introduction: The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the sulfonamide group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of sulfonamide derivatives with various substituents.
Scientific Research Applications
3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in biological activity.
Quinoline derivatives: Compounds with a quinoline ring system that exhibit diverse pharmacological properties.
Benzenesulfonamide derivatives: These compounds are known for their use as carbonic anhydrase inhibitors and other therapeutic applications.
Uniqueness
3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide is unique due to its combination of three distinct pharmacophores: the pyrazolo[3,4-b]pyridine, quinoline, and benzenesulfonamide moieties. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a multi-target therapeutic agent .
Properties
Molecular Formula |
C21H15N5O2S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15N5O2S/c22-29(27,28)17-3-1-2-14(9-17)18-6-7-23-20-5-4-13(10-19(18)20)15-8-16-12-25-26-21(16)24-11-15/h1-12H,(H2,22,27,28)(H,24,25,26) |
InChI Key |
BLEZQOGQUOZECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5 |
Origin of Product |
United States |
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